molecular formula C10H3F19O B1351026 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol CAS No. 232587-50-7

2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol

Cat. No. B1351026
M. Wt: 500.1 g/mol
InChI Key: ZVOWIXGGKDLFPF-UHFFFAOYSA-N
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Description

2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol (TFTFO) is a fluorinated octyl alcohol with the chemical formula C10F19OH. It is a colorless liquid that is soluble in both water and organic solvents. TFTFO is a versatile molecule with a wide range of applications in the pharmaceutical, chemical, and biomedical industries. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and food additives. It has also been used in the synthesis of polymers, surfactants, and lubricants. In addition, it has been used in the synthesis of fluorinated polymers and surfactants.

Scientific Research Applications

Electrophilic Fluorination

2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol is used as an electrophilic fluorinating agent in organic synthesis. It demonstrates effectiveness in various fluorination reactions due to its stability and reactivity, making it a preferred choice over other more aggressive or toxic agents (Banks, 1998).

Formation of Heterocycles

This compound is also instrumental in the synthesis of fluorine-substituted nitrogen-containing heterocycles. The reactions depend on the nature of the solvent, leading to the formation of complex structures like tetraazabicyclo[3.3.0]octane-3,7-diones and oxazol-4-ols (Saloutina et al., 2009).

Synthesis of Aromatic Compounds

It plays a key role in the electrophilic fluorination of aromatic compounds. The use of this compound allows for the efficient transformation of various aromatic structures into their corresponding fluoroaromatics, achieving good yields under mild conditions (Shamma et al., 1999).

Photophysical and Photochemical Properties

The compound's derivatives are explored for their photophysical and photochemical properties, particularly in the context of applications like photodynamic therapy for cancer. These studies help in understanding the behavior of such fluorine-substituted compounds under different light conditions (Ahmetali et al., 2019).

Polyimide Synthesis

In the field of polymer chemistry, this compound contributes to the synthesis of colorless and high organosoluble polyimides. These polyimides exhibit excellent mechanical properties and transparency, indicating potential for various industrial applications (Yang & Su, 2005).

properties

IUPAC Name

2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F19O/c11-2(12,1-30)3(13,8(21,22)23)5(15,16)7(19,20)6(17,18)4(14,9(24,25)26)10(27,28)29/h30H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOWIXGGKDLFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F19O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379810
Record name 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol

CAS RN

232587-50-7
Record name 1-Octanol, 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octanol, 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)-
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